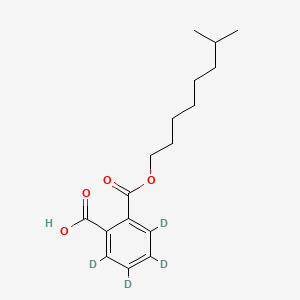

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid

Descripción general

Descripción

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is a deuterated isotopomer of a metabolite of Diisononyl phthalate (DINP). DINP is a common plasticizer used in a variety of consumer products, including food packaging materials. The “d4” part of the name indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is synthesized through a condensation reaction between 1,2-benzenedicarboxylic acid (phthalic acid) and 7-hydroxy-4-methyl-1-octanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the ester linkage (C-O-C).

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester back to the alcohol and carboxylic acid.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of phthalic acid derivatives.

Reduction: Formation of 7-hydroxy-4-methyl-1-octanol and phthalic acid.

Substitution: Formation of various substituted esters depending on the reagents used.

Aplicaciones Científicas De Investigación

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is utilized in scientific research as a tracer molecule to study DINP exposure and metabolism in humans and animals. The deuterium atoms in the compound allow for precise tracking and analysis using techniques such as mass spectrometry. This compound is also used in materials science to enhance the flexibility, workability, and durability of plastics .

Mecanismo De Acción

The mechanism of action of 2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid involves its interaction with metabolic pathways in the body. The ester is metabolized to its corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The presence of deuterium atoms allows for detailed study of these metabolic pathways using isotopic labeling techniques.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester: A non-deuterated analog used in similar research applications.

Diisononyl Phthalate (DINP): The parent compound from which 2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is derived.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required.

Actividad Biológica

2,3,4,5-Tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid, also known as 2-(((7-methyloctyl)oxy)carbonyl)benzoic acid-d4, is a deuterated derivative of benzoic acid with significant implications in pharmaceutical and biochemical research. This compound is characterized by its stable isotope labeling, which enhances the precision of analytical techniques such as mass spectrometry. The biological activity of this compound is pivotal for understanding its role in drug metabolism and pharmacokinetics.

Biological Activity Overview

The biological activity of benzoic acid derivatives has been a topic of extensive research due to their potential therapeutic applications. Studies indicate that these compounds can influence various biological pathways, including protein degradation systems and metabolic processes.

-

Protein Degradation Pathways:

- Benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover.

- In vitro studies demonstrated that certain benzoic acid derivatives significantly activate cathepsins B and L, enzymes involved in protein degradation .

-

Metabolic Pathway Analysis:

- The stable isotope labeling provided by deuterated compounds allows for precise tracking in metabolic studies. This feature is particularly beneficial in pharmacokinetic assessments where understanding the fate of drugs in biological systems is essential.

Study 1: Impact on Protein Degradation

A study evaluated the effects of various benzoic acid derivatives on human foreskin fibroblasts. The results indicated that compounds similar to this compound promoted the activity of proteasomal and lysosomal pathways without exhibiting cytotoxic effects at concentrations up to 10 μg/mL .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of benzoic acid derivatives in cancer cell lines (Hep-G2 and A2058). The findings revealed minimal cytotoxic effects across different concentrations, suggesting a favorable safety profile for further development as therapeutic agents .

Data Table: Biological Activity Summary

| Compound Name | UPP Activation | ALP Activation | Cytotoxicity (Hep-G2) | Cytotoxicity (A2058) |

|---|---|---|---|---|

| This compound | High | Moderate | Low | Low |

| 3-Chloro-4-methoxybenzoic acid | Very High | High | Negligible | Negligible |

| Other Benzoic Acid Derivatives | Variable | Variable | Low | Low |

Propiedades

IUPAC Name |

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19)/i6D,7D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCMBSSLYOAVRT-NWUDIVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401173997 | |

| Record name | 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332965-96-4 | |

| Record name | 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332965-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.